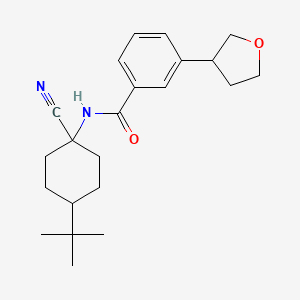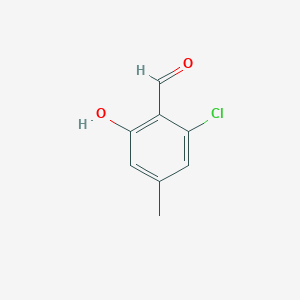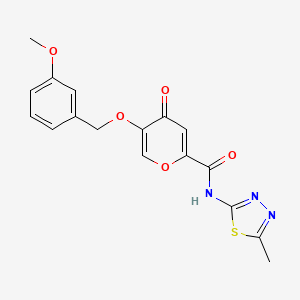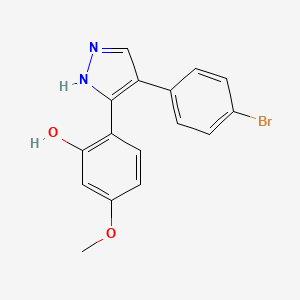
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide, also known as CTB, is a chemical compound that has shown promising results in scientific research. This compound has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience. In
作用機序
The mechanism of action of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide is not fully understood, but it is believed to involve the binding of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide to specific receptors on the surface of neurons. This binding leads to changes in the electrical activity of the neuron, which can then be measured and studied. Additionally, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been shown to have an effect on the release of neurotransmitters, which may contribute to its overall effects on neural activity.
Biochemical and Physiological Effects
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on neural activity, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been shown to have an effect on the immune system, specifically on the production of cytokines. Additionally, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been shown to have an effect on the production of reactive oxygen species, which may contribute to its overall antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide in lab experiments is its selectivity for specific neurons in the brain. This makes it an ideal tool for studying neural pathways and connectivity. Additionally, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide is relatively easy to use and can be administered in a variety of ways, including injection and topical application.
However, there are also limitations to using N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide in lab experiments. One of the main limitations is the potential for off-target effects. While N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide is selective for specific neurons, it may also bind to other receptors in the brain, leading to unintended effects. Additionally, the effects of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide may vary depending on the concentration and duration of exposure, which can make it difficult to interpret results.
将来の方向性
There are a number of future directions for research on N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide. One area of interest is in the development of new compounds that are similar to N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide but have improved selectivity and specificity. Additionally, there is a need for more research on the long-term effects of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide exposure, as well as its potential applications in the treatment of neurological disorders. Finally, there is a need for more research on the potential off-target effects of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide, as well as its interactions with other drugs and compounds.
合成法
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide can be synthesized using a multistep process involving the reaction of various chemicals. The first step involves the reaction of 4-tert-butylcyclohexanone with malononitrile to form a cyanoacetate intermediate. This intermediate is then reacted with 3-(oxolan-3-yl)benzaldehyde to produce the final product, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide.
科学的研究の応用
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide is in the field of neuroscience. N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been shown to selectively bind to a specific subset of neurons in the brain, making it an ideal tool for studying neuronal pathways and connectivity. Additionally, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been used to study the structure and function of the nervous system, as well as to investigate the effects of drugs and other compounds on neural activity.
特性
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,3)19-7-10-22(15-23,11-8-19)24-20(25)17-6-4-5-16(13-17)18-9-12-26-14-18/h4-6,13,18-19H,7-12,14H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNLTOLQNQKIND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2393458.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2393460.png)



![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate](/img/structure/B2393464.png)
![1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393470.png)

![N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide](/img/structure/B2393474.png)
![2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2393476.png)
![Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2393479.png)
![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2393480.png)
![Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2393481.png)